molecular formula C11H18N2O2 B3281904 2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine CAS No. 74209-42-0

2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine

Cat. No. B3281904
CAS RN: 74209-42-0
M. Wt: 210.27 g/mol
InChI Key: MTSYSCPESIOASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine” is an organic compound . It has a molecular weight of 210.28 . The IUPAC name for this compound is 2,2-diethoxy-2-pyridin-2-ylethanamine .


Molecular Structure Analysis

The molecular structure of “2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine” can be represented by the SMILES notation: CCOC(CN)(C1=CC=CC=N1)OCC . The InChI code for this compound is 1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-7-5-6-8-13-10/h5-8H,3-4,9,12H2,1-2H3 .


Physical And Chemical Properties Analysis

“2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine” appears as an oil . It has a molecular weight of 210.28 . The compound should be stored at a temperature of -10 °C .

Scientific Research Applications

Now, let’s explore its applications in various scientific fields:

Medicinal Chemistry and Drug Development

Mechanism of Action

Target of Action

It’s structurally similar compound, 2-pyridylethylamine, is known to be a histamine agonist selective for the h1 subtype .

Mode of Action

If it behaves similarly to 2-Pyridylethylamine, it may interact with histamine receptors, specifically the H1 subtype . This interaction could potentially lead to a variety of physiological responses, including smooth muscle contraction, vasodilation, and increased capillary permeability.

properties

IUPAC Name

2,2-diethoxy-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-7-5-6-8-13-10/h5-8H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSYSCPESIOASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)(C1=CC=CC=N1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299369
Record name β,β-Diethoxy-2-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine

CAS RN

74209-42-0
Record name β,β-Diethoxy-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74209-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Diethoxy-2-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 2
2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 3
2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 4
2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 5
2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 6
2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.